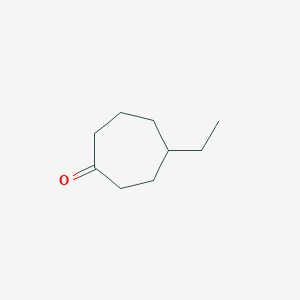
4-Ethylcycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylcycloheptan-1-one is a chemical compound with the CAS Number: 134390-78-6 . It has a molecular weight of 140.23 and is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4-Ethylcycloheptan-1-one is 1S/C9H16O/c1-2-8-4-3-5-9(10)7-6-8/h8H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Tools like VESTA can be used to visualize the 3D structure of the molecule.
Physical And Chemical Properties Analysis
4-Ethylcycloheptan-1-one is a liquid with a molecular weight of 140.23 . It is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition and Fruit Ripening
Research on ethylene perception inhibitors, such as 1-Methylcyclopropene (1-MCP), highlights the compound's significant impact on delaying ripening and senescence in fruits and vegetables. This has commercial applications in improving the maintenance of product quality during storage. Such studies also provide a basis for exploring the role of ethylene in biological processes, offering potential insights into how compounds like 4-Ethylcycloheptan-1-one might be used in related contexts (Watkins, 2006).
Asymmetric Synthesis
Research on asymmetric synthesis, such as the hydrovinylation of 1-vinylcycloalkenes, demonstrates the significance of regio- and stereoselectivity in chemical reactions. This has implications for the synthesis of complex organic molecules, potentially including 4-Ethylcycloheptan-1-one, and highlights the importance of catalysts in achieving desired outcomes (Page & RajanBabu, 2012).
Ethylene Tetramerisation
The study of ethylene tetramerisation to produce 1-octene showcases the intricacies of catalyst behavior and the mechanistic pathways in producing industrially significant alkenes. Understanding these processes may offer insights into the reactivity and potential applications of 4-Ethylcycloheptan-1-one in synthesizing bioactive or structurally complex molecules (Overett et al., 2005).
Antimicrobial Activities
The synthesis of novel compounds from precursor molecules such as caffeine to create active silver complexes has demonstrated antimicrobial activity against resistant pathogens. This suggests a potential area of research for 4-Ethylcycloheptan-1-one in synthesizing new molecules with biological activities (Kascatan-Nebioglu et al., 2006).
Cold Storage and Postharvest Quality
The application of 1-MCP to various fruits, such as avocados, has shown to effectively delay ripening and improve postharvest quality by inhibiting ethylene's effects. This area of research may be relevant to exploring the effects of 4-Ethylcycloheptan-1-one on agricultural produce (Hershkovitz et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethylcycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-8-4-3-5-9(10)7-6-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURXRTNJIITRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylcycloheptan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2477593.png)
![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)
![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)
![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)
![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)
![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)
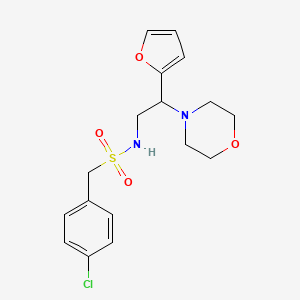
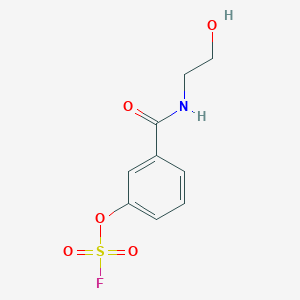
![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)
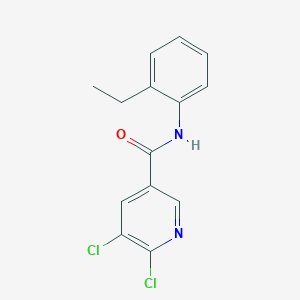
![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)
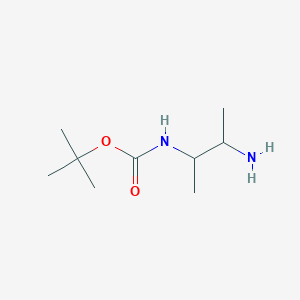
![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)